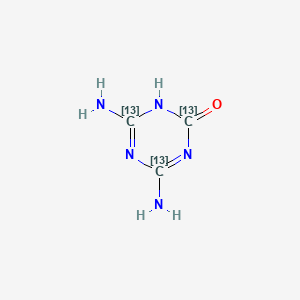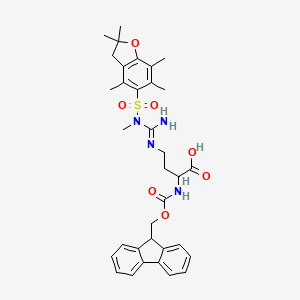![molecular formula C30H41CrO6 B1498599 Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) CAS No. 72869-85-3](/img/structure/B1498599.png)
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) is a complex chemical compound with a unique structure It is characterized by the presence of chromate ions coordinated with bis(3,5-bis(1,1-dimethylethyl)-2-hydroxybenzoato) ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) typically involves the reaction of chromate salts with the corresponding ligands under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the complex. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) can undergo several types of chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, participating in redox reactions.
Reduction: Under certain conditions, the chromate ion can be reduced to lower oxidation states.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield chromium(III) complexes, while oxidation reactions may produce higher oxidation state chromium species.
Scientific Research Applications
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound’s potential as an antimicrobial agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including coatings and pigments.
Mechanism of Action
The mechanism by which Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) exerts its effects involves the interaction of the chromate ion with various molecular targets. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. Additionally, the ligands in the complex can interact with biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) can be compared with other chromate complexes, such as:
Chromate(1-), bis(2-hydroxybenzoato)-, hydrogen, (T-4)-: This compound has similar chromate coordination but with simpler ligands.
Chromate(1-), bis(2,4-dimethylbenzoato)-, hydrogen, (T-4)-: This compound features different substituents on the benzoato ligands, leading to variations in reactivity and applications.
The uniqueness of Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) lies in its specific ligand structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
72869-85-3 |
|---|---|
Molecular Formula |
C30H41CrO6 |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
chromium(3+);3,5-ditert-butyl-2-oxidobenzoate;hydron |
InChI |
InChI=1S/2C15H22O3.Cr/c2*1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6;/h2*7-8,16H,1-6H3,(H,17,18);/q;;+3/p-3 |
InChI Key |
RLEKOSNXOUWDLK-UHFFFAOYSA-K |
SMILES |
[H+].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].[Cr+3] |
Canonical SMILES |
[H+].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].[Cr+3] |
| 72869-85-3 | |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(methylthio)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B1498517.png)
![3-Ethylbenzo[d]isoxazol-6-ol](/img/structure/B1498518.png)
![5,10,15,20-Tetrakis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-21H,23H-porphine](/img/structure/B1498519.png)




![(S)-7-chloro-2-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1498541.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)




![3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-5-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B1498559.png)
